3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
BIS({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound that features a benzimidazole moiety linked to a thiazole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole derivative, which is then reacted with a thiazole precursor under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the formation of the sulfanyl bridge .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BIS({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole or thiazole rings .
Scientific Research Applications
BIS({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of BIS({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions. The thiazole ring can interact with enzymes and receptors, modulating their activities. These interactions can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and omeprazole share the benzimidazole core structure and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir contain thiazole rings and have diverse applications in medicine.
Uniqueness
BIS({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is unique due to the combination of benzimidazole and thiazole moieties linked by a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H14N6S3 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
3,5-bis(1H-benzimidazol-2-ylmethylsulfanyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C20H14N6S3/c21-9-12-19(27-10-17-22-13-5-1-2-6-14(13)23-17)26-29-20(12)28-11-18-24-15-7-3-4-8-16(15)25-18/h1-8H,10-11H2,(H,22,23)(H,24,25) |
InChI Key |
BNPWPVQZPHKKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=C(C(=NS3)SCC4=NC5=CC=CC=C5N4)C#N |
Origin of Product |
United States |
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